(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Overview
Description
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinuclidine moiety linked to a tetrahydronaphthalene carboxamide, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinuclidine with a suitable naphthalene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and glandular secretion. The compound acts as a competitive inhibitor, blocking the action of endogenous ligands like acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Another muscarinic receptor antagonist with similar pharmacological properties.
3-Quinuclidinyl benzilate: A glycolate anticholinergic compound used as a military incapacitating agent.
Uniqueness
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively target muscarinic receptors with high affinity makes it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDKGCYXPIZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599736 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-78-1 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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